![molecular formula C16H17FN4O B7544353 1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol is a chemical compound that is commonly referred to as FPEA. It is a novel compound that has shown potential in various scientific research applications. FPEA belongs to the class of compounds known as beta-blockers and is structurally similar to propranolol.
Wirkmechanismus
FPEA acts as a beta-blocker by blocking the beta-adrenergic receptors in the body. This results in a decrease in heart rate and blood pressure. FPEA also acts on the central nervous system by binding to GABA-A receptors, resulting in an increase in the activity of the inhibitory neurotransmitter GABA.
Biochemical and Physiological Effects:
FPEA has been found to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase GABA activity, and have anxiolytic and sedative effects. FPEA has also been found to have antioxidant properties, making it a potential treatment for oxidative stress-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FPEA in lab experiments include its potential as a beta-blocker and its effects on the central nervous system. However, the limitations of using FPEA in lab experiments include its relatively new status as a compound, and the need for further research to fully understand its potential uses.
Zukünftige Richtungen
There are several future directions for the study of FPEA. These include further research into its potential as a treatment for hypertension, anxiety, and insomnia. Additionally, FPEA's antioxidant properties make it a potential treatment for oxidative stress-related conditions. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of FPEA involves several steps, starting with the reaction of 4-fluoroaniline with 2-bromoethanol to form 1-(4-fluorophenyl)-2-hydroxyethan-1-one. This intermediate is then reacted with 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamine to form FPEA.
Wissenschaftliche Forschungsanwendungen
FPEA has been studied for its potential use in various scientific research applications, including as a beta-blocker and for its effects on the central nervous system. Several studies have shown that FPEA can reduce heart rate and blood pressure, making it a potential treatment for hypertension. Additionally, FPEA has been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11(16-20-19-15-4-2-3-9-21(15)16)18-10-14(22)12-5-7-13(17)8-6-12/h2-9,11,14,18,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBYKGOIFKDEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
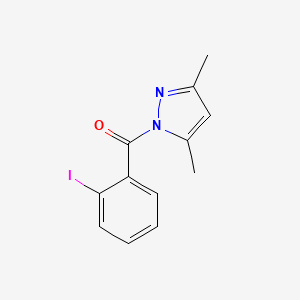

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
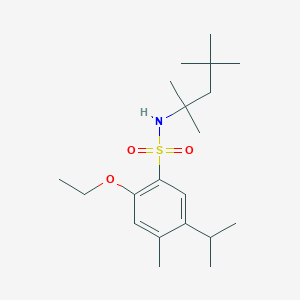

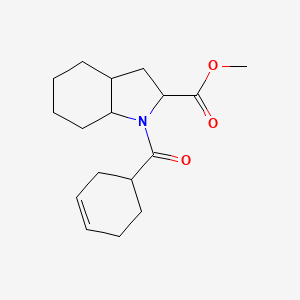

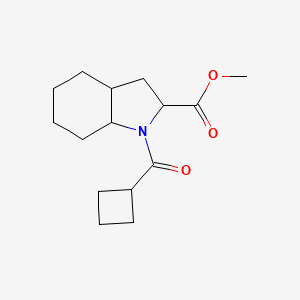
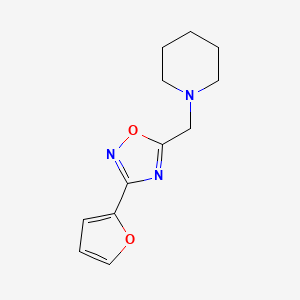
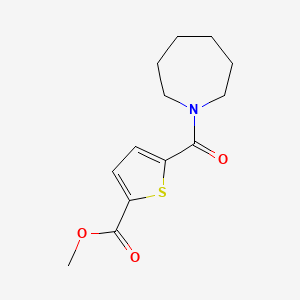
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)